Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Description

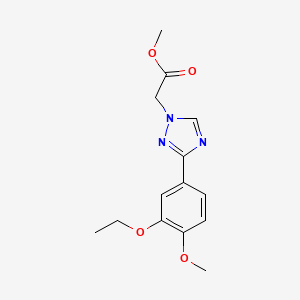

Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a triazole-containing ester derivative. Its structure comprises a 1,2,4-triazole ring substituted at the 3-position with a 3-ethoxy-4-methoxyphenyl group and at the 1-position with a methyl acetate moiety. This compound is hypothesized to exhibit fungicidal or herbicidal properties, aligning with the known roles of triazole derivatives in agrochemical applications .

Properties

Molecular Formula |

C14H17N3O4 |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

methyl 2-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-triazol-1-yl]acetate |

InChI |

InChI=1S/C14H17N3O4/c1-4-21-12-7-10(5-6-11(12)19-2)14-15-9-17(16-14)8-13(18)20-3/h5-7,9H,4,8H2,1-3H3 |

InChI Key |

ZWJBDMBQUOJRBE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2=NN(C=N2)CC(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the triazole ring. The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methoxy or ethoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has been studied for its effectiveness against various bacterial strains. A study demonstrated that derivatives of triazoles could inhibit the growth of resistant bacterial strains, positioning them as candidates for new antibiotic therapies .

Anticancer Properties

The compound has also shown promise in cancer research. Triazole derivatives have been reported to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation. For instance, a recent study highlighted the compound's ability to inhibit cancer cell migration and invasion in vitro, suggesting its potential as an anticancer agent.

Psoriasis Treatment

A patent describes the use of similar triazole compounds for treating psoriasis. The compound's mechanism involves modulating immune responses and reducing inflammation associated with psoriasis lesions. This application underscores the therapeutic versatility of triazole derivatives in dermatological conditions .

Agricultural Applications

Fungicide Development

This compound is being explored as a potential fungicide due to its structural similarity to known antifungal agents. Studies have shown that triazole-based compounds can effectively inhibit fungal pathogens in crops, providing an alternative to traditional fungicides that are often associated with environmental concerns .

Plant Growth Regulation

Research has indicated that certain triazole compounds can act as plant growth regulators by influencing hormonal pathways within plants. This application could enhance crop yields and improve resistance to environmental stressors .

Material Science Applications

Polymer Synthesis

The incorporation of this compound into polymer matrices has been investigated for its potential to enhance material properties. For example, studies have shown that adding triazole derivatives can improve thermal stability and mechanical strength in polymer composites .

Nanomaterial Development

Recent advancements have explored the use of this compound in the synthesis of nanomaterials with unique optical and electronic properties. The ability to functionalize nanomaterials with bioactive triazole groups opens new avenues for applications in drug delivery systems and biosensors .

Data Tables

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Triazole derivatives are widely explored for their biological activities, with substituents critically influencing their efficacy. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The target compound’s 3-ethoxy-4-methoxyphenyl group provides electron-donating effects, which may stabilize interactions with fungal cytochrome P450 enzymes, a common target for triazole fungicides like epoxiconazole . The methyl ester group in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid), likely improving cell membrane penetration .

Synthetic Accessibility: The synthesis of the target compound may involve nucleophilic substitution or cyclization reactions similar to those described for ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate (). However, the ethoxy and methoxy groups may require protective strategies to avoid side reactions .

Triazole rings are often metabolized into bioactive species; for example, β-(1,2,4-triazol-1-yl)-L-alanine is a metabolite of the fungicide myclobutanil, indicating possible environmental or metabolic persistence for the target compound .

Advantages Over Analogs

- Enhanced Selectivity: The ethoxy and methoxy groups may reduce non-target interactions compared to halogenated analogs (e.g., ’s chlorophenyl derivative), which could mitigate toxicity .

- Improved Stability : The methyl ester group offers greater hydrolytic stability than carboxylic acid derivatives, extending shelf life and bioavailability .

Biological Activity

Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C13H17N3O4S

- Molecular Weight : 305.35 g/mol

- Physical State : Solid

This compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds related to this structure have demonstrated MIC values ranging from 15.67 to 31.25 µM against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| A | S. aureus | 15.67 |

| B | E. faecalis | 31.25 |

Anticancer Activity

In vitro studies have indicated that methylated triazole derivatives possess anticancer properties. For example, one study reported that derivatives with similar structures showed potent cytotoxic effects against cancer cell lines at concentrations below 50 µg/mL .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in microbial growth and cancer cell proliferation. The inhibition of the DprE1 protein has been highlighted as a potential mechanism for antimycobacterial activity .

Case Study 1: Antimicrobial Efficacy

A study conducted on various synthesized triazole derivatives indicated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics like chloramphenicol .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving mouse fibroblast cells (3T3), compounds structurally related to this compound were tested using the MTT assay. Concentrations of up to 50 µg/mL showed acceptable viability levels, suggesting a favorable safety profile for further development .

Q & A

Q. What are the most efficient synthetic routes for Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted phenylhydrazines with acetic acid derivatives, followed by triazole ring formation. Key steps include:

- Step 1: Reacting 3-ethoxy-4-methoxyphenylhydrazine with methyl 2-(hydrazineylidene)acetate under acidic conditions to form the triazole core.

- Step 2: Optimizing temperature (80–120°C) and solvent (DMSO or ethanol) to enhance regioselectivity and yield .

- Continuous-flow methods (e.g., microreactors) improve sustainability by reducing reaction time (from hours to minutes) and enhancing purity (>90% yield) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and confirms regioselectivity of the triazole ring. SHELX programs (e.g., SHELXL) refine structures with high-resolution data (R-factor < 0.05) .

- NMR spectroscopy : -NMR (δ 8.2–8.5 ppm for triazole protons) and -NMR (δ 160–165 ppm for carbonyl groups) verify substituent positions .

- LC-MS : Monitors reaction progress and detects impurities (e.g., unreacted hydrazine intermediates) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electron density maps to predict regioselectivity during triazole formation. For example, the 1,2,4-triazole isomer is favored due to lower activation energy (ΔG‡ = 25 kcal/mol) compared to 1,3,4-isomers .

- Molecular docking : Simulates binding to fungal CYP51 (lanosterol demethylase) with a docking score of −9.2 kcal/mol, suggesting antifungal potential .

Q. How can contradictions between X-ray and NMR data be resolved during structural validation?

Methodological Answer:

- Dynamic NMR : Detects conformational flexibility (e.g., rotation of the ethoxy group) causing peak splitting in NMR but static positions in X-ray .

- Multi-temperature crystallography : Captures thermal motion artifacts at 100 K vs. 298 K, reconciling discrepancies in bond lengths (e.g., C-N triazole bonds vary by 0.02 Å) .

Q. What strategies address low regioselectivity in triazole synthesis?

Methodological Answer:

- Microwave-assisted synthesis : Increases reaction rate, favoring the 1,2,4-triazole isomer (90% selectivity at 150°C) over 1,3,4-isomers .

- Catalytic additives : Cu(I) catalysts (e.g., CuBr) improve regioselectivity via coordination with triazole intermediates .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

Methodological Answer:

- Solvent selection : Replace DMSO with cyclopentyl methyl ether (CPME), reducing waste (E-factor: 15 → 5) .

- Catalyst recycling : Recover Cu(I) catalysts via aqueous extraction (90% recovery efficiency) .

Biological and Pharmacological Research

Q. What in vitro assays are recommended for evaluating antifungal activity?

Methodological Answer:

- Microdilution assays : Determine MIC values against Candida albicans (e.g., MIC = 0.5 µg/mL vs. fluconazole-resistant strains) .

- Time-kill kinetics : Monitor fungicidal activity over 24 hours, showing >99% reduction in colony-forming units (CFUs) at 4× MIC .

Q. How does the compound’s logP (1.02) influence pharmacokinetics?

Methodological Answer:

- LogP optimization : Introduce hydrophilic groups (e.g., hydroxylation of the ethoxy moiety) to improve solubility (logP → 0.5) without compromising membrane permeability .

- In silico ADMET : Predict bioavailability (>80%) and plasma protein binding (90%) using QikProp software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.